1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(o-tolyl)urea
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Description
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C18H20N2O4 and its molecular weight is 328.368. The purity is usually 95%.
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Scientific Research Applications
Oxidative Esterification
A study by Khosravi et al. (2017) introduced Urea-2,2-dihydroperoxypropane as a novel solid oxidant for transforming various aromatic aldehydes to their corresponding benzoate derivatives under mild conditions. This process highlights the compound's utility in facilitating oxidative esterification reactions efficiently (Khosravi et al., 2017).
Acetylcholinesterase Inhibition
Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas and assessed them for antiacetylcholinesterase activity. These compounds, designed for greater conformational flexibility, showed significant inhibitory activities, suggesting their potential in developing treatments for conditions like Alzheimer's disease (Vidaluc et al., 1995).
Hydroxyamide-Containing Heterocycles Synthesis
Ohkanda et al. (1993) explored the synthesis of N-hydroxyamide-containing heterocycles, demonstrating the potential of urea derivatives in forming iron(III) complexes. This study provides insights into the chemical properties and reactivity of urea-based compounds in creating complex molecular structures (Ohkanda et al., 1993).
Hindered Ureas in Carbamoylation
Hutchby et al. (2009) demonstrated that hindered trisubstituted ureas could undergo efficient substitution reactions with a range of O, N, and S nucleophiles under neutral conditions. This finding is significant for synthetic chemistry, offering a new method for the preparation of amine derivatives and showing the utility of urea compounds in facilitating these reactions (Hutchby et al., 2009).
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12-5-3-4-6-14(12)20-17(21)19-10-18(2,22)13-7-8-15-16(9-13)24-11-23-15/h3-9,22H,10-11H2,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNKUVCKVZLYJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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